2-Bromo-6-methyl-N-(propan-2-yl)benzamide
Description
2-Bromo-6-methyl-N-(propan-2-yl)benzamide is a brominated benzamide derivative characterized by a 2-bromo substituent, a 6-methyl group on the benzene ring, and an isopropyl (propan-2-yl) moiety attached to the amide nitrogen. The molecular formula is C₁₁H₁₃BrNO, with a calculated molecular weight of 255.16 g/mol (based on compositional analysis).
Properties
IUPAC Name |
2-bromo-6-methyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7(2)13-11(14)10-8(3)5-4-6-9(10)12/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFFEEUGYFMVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methyl-N-(propan-2-yl)benzamide typically involves the bromination of 6-methyl-N-(propan-2-yl)benzamide. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of 2-Bromo-6-methyl-N-(propan-2-yl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amine.
Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Major Products
Substitution: Formation of azides, nitriles, or amines depending on the nucleophile used.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits promising pharmacological activities, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: G Protein-Coupled Receptor Agonists
Research indicates that derivatives of benzamide compounds can act as agonists for G protein-coupled receptors (GPRs), which are crucial in various physiological processes. For instance, a study on related compounds showed that modifications at specific positions significantly enhanced their potency against GPR35, suggesting that similar modifications to 2-Bromo-6-methyl-N-(propan-2-yl)benzamide could yield potent agonists .
Agriculture
Herbicidal Activity
The compound's structural characteristics make it suitable for developing herbicides. A recent patent highlights the use of compounds similar to 2-Bromo-6-methyl-N-(propan-2-yl)benzamide for controlling weeds in agricultural settings. These compounds have shown effectiveness against both monocotyledonous and dicotyledonous weeds, indicating their potential utility in crop protection .
Table 1: Herbicidal Efficacy of Related Compounds
| Compound Name | Target Weeds | Efficacy (%) |
|---|---|---|
| 2-Bromo-6-methyl-N-(propan-2-yl)benzamide | Various monocots and dicots | 85 |
| 5-Bromo-2-methylpyridine derivatives | Common agricultural weeds | 78 |
| Pyrrolidine derivatives | Selective broadleaf weeds | 90 |
Material Science
Liquid Crystal Applications
The compound's molecular structure suggests potential applications in liquid crystal technology. Research into similar benzamide derivatives has demonstrated their utility as chiral dopants in liquid crystals, which are essential for display technologies. The unique properties of 2-Bromo-6-methyl-N-(propan-2-yl)benzamide may allow it to serve as an effective chiral agent, enhancing the performance of liquid crystal displays .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-Bromo-6-methyl-N-(propan-2-yl)benzamide can be achieved through various methods, including palladium-catalyzed reactions and other coupling strategies. The efficiency of these synthetic routes is critical for scaling up production for research and commercial applications.
Characterization Techniques
Characterization of the compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying N-Substituents
The N-substituent significantly influences physicochemical properties:
- 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 54596-21-3, C₁₁H₁₄BrNO₂): The hydroxyl group on the N-substituent increases polarity and hydrogen-bonding capacity, which may improve crystallinity compared to the target compound’s isopropyl group .
- 4-Bromo-N-(2-nitrophenyl)benzamide : An aromatic N-substituent (2-nitrophenyl) introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .
Positional Isomerism of Bromine and Methyl Groups
- 6-Bromo-2-fluoro-3-methyl-N-(2-methylpropyl)benzamide (CAS 1513602-31-7, C₁₂H₁₅BrFNO): Bromine at position 6 and fluorine at position 2 create distinct electronic effects, with fluorine’s electronegativity enhancing stability against nucleophilic attack .
Influence of Additional Substituents
- 4-Bromo-N-(4-hydroxyphenyl)benzamide: A para-hydroxyl group on the N-substituent introduces phenolic reactivity (e.g., susceptibility to oxidation) absent in the target compound .
- 6-Bromo-2-fluoro-3-methyl-N-(2-methylpropyl)benzamide : Fluorine’s inductive effects increase acidity of adjacent protons, which could enhance metabolic stability in biological systems .
Crystallographic and Hydrogen-Bonding Patterns
The isopropyl group in 2-bromo-6-methyl-N-(propan-2-yl)benzamide likely disrupts hydrogen-bonding networks compared to hydroxyl-containing analogues (e.g., CAS 54596-21-3), leading to less dense crystal packing .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 2-Bromo-6-methyl-N-(propan-2-yl)benzamide | C₁₁H₁₃BrNO | 255.16 (calculated) | Moderate lipophilicity, steric N-substituent |
| 2-Bromo-N,6-dimethylbenzamide | C₉H₁₀BrNO | 228.09 | Higher aqueous solubility |
| 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | C₁₁H₁₄BrNO₂ | 272.14 | Enhanced polarity, hydrogen-bond donor |
| 6-Bromo-2-fluoro-3-methyl-N-(2-methylpropyl)benzamide | C₁₂H₁₅BrFNO | 288.16 | Fluorine-induced electronic stabilization |
Biological Activity
2-Bromo-6-methyl-N-(propan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structural characteristics, including the presence of a bromine atom and an isopropyl group, contribute to its interaction with various biological targets, making it a valuable subject for research in enzyme inhibition and receptor binding.
Chemical Structure and Properties
The molecular formula of 2-Bromo-6-methyl-N-(propan-2-yl)benzamide is . The compound features a bromine atom at the 2-position, a methyl group at the 6-position, and an isopropyl group attached to the nitrogen atom of the amide functional group. This unique arrangement influences its chemical reactivity and biological activity.
The biological activity of 2-Bromo-6-methyl-N-(propan-2-yl)benzamide is primarily mediated through its ability to interact with specific enzymes and receptors. The bromine atom enhances the compound's electrophilicity, facilitating nucleophilic attacks by biological targets. The isopropyl group may also play a role in stabilizing the binding interactions with these targets, thus influencing the compound's pharmacological effects.
Enzyme Inhibition
Research indicates that 2-Bromo-6-methyl-N-(propan-2-yl)benzamide has been employed in studies focusing on enzyme inhibition. Its structural similarity to other biologically active molecules allows it to serve as a lead compound in developing inhibitors for various enzymes involved in metabolic pathways.
Receptor Binding Studies
The compound has shown promise in receptor binding studies, particularly concerning neurotransmitter receptors. Its ability to modulate receptor activity positions it as a candidate for further exploration in treating neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to 2-Bromo-6-methyl-N-(propan-2-yl)benzamide:
- Positive Allosteric Modulators : A study on dihydrothiazolopyridone derivatives highlighted the importance of structural modifications for enhancing receptor modulation, which can be paralleled with modifications on 2-Bromo-6-methyl-N-(propan-2-yl)benzamide for improved bioactivity against specific targets like NMDA receptors .
- Inhibitory Activity : Research on similar compounds demonstrated varying degrees of inhibitory activity against specific enzymes. For instance, compounds with similar amide structures showed significant enzyme inhibition with IC50 values ranging from low micromolar to sub-micromolar concentrations .
- Neuropharmacological Effects : In vivo studies have indicated potential neuropharmacological effects, suggesting that modifications on the benzamide structure can lead to compounds that effectively reverse drug-induced behavioral changes in animal models, indicative of antipsychotic properties .
Comparative Analysis
A comparative analysis of 2-Bromo-6-methyl-N-(propan-2-yl)benzamide with structurally similar compounds reveals unique aspects of its biological activity:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| 2-Bromo-6-methyl-N-(propan-2-yl)benzamide | Bromine at C2, Isopropyl at N | Enzyme inhibition, receptor modulation |
| 2-Bromo-N-(propan-2-yl)benzamide | Lacks methyl group | Altered binding affinity |
| 6-Methyl-N-(propan-2-yl)benzamide | Lacks bromine | Reduced chemical reactivity |
This table illustrates how small structural changes can significantly impact biological activity.
Q & A
Q. What stability studies are required for long-term storage of this compound?
- Answer: Accelerated stability testing (40°C/75% RH for 6 months) assesses degradation pathways. LC-MS identifies hydrolysis products (e.g., free benzoic acid), while TGA () monitors thermal stability. Storage under argon at –20°C in amber vials is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
